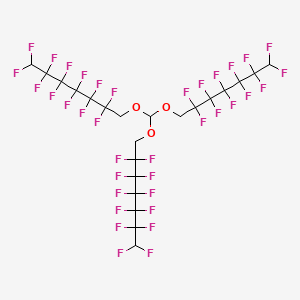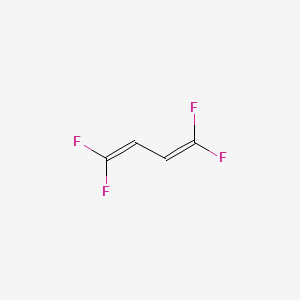
6-methyl-2H-chromene-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C({10})H({9})ClO(_{3})S. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-methyl-2H-chromene-3-ol. A common method includes the reaction of 6-methyl-2H-chromene-3-ol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the sulfonylation process. The reaction mixture is then quenched with water or an aqueous base to yield the desired sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
6-Methyl-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
科学的研究の応用
6-Methyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Chemical Synthesis: The reactive sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex structures.
作用機序
The mechanism of action of 6-methyl-2H-chromene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
6-Methyl-2H-chromene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and chromene derivatives:
6-Methyl-2H-chromene-3-sulfonic Acid: Unlike the sulfonyl chloride, the sulfonic acid derivative is less reactive and is primarily used in different types of chemical reactions.
2H-Chromene-3-sulfonyl Chloride: This compound lacks the methyl group at the 6-position, which can influence its reactivity and the types of reactions it undergoes.
6-Methyl-2H-chromene-3-carboxylic Acid: This compound has a carboxylic acid group instead of a sulfonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the chromene core and the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research fields.
特性
分子式 |
C10H9ClO3S |
|---|---|
分子量 |
244.69 g/mol |
IUPAC名 |
6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO3S/c1-7-2-3-10-8(4-7)5-9(6-14-10)15(11,12)13/h2-5H,6H2,1H3 |
InChIキー |
BJIZCBBDGKMKFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


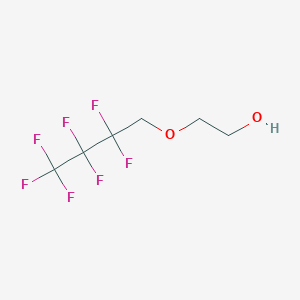



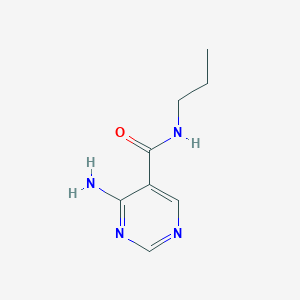
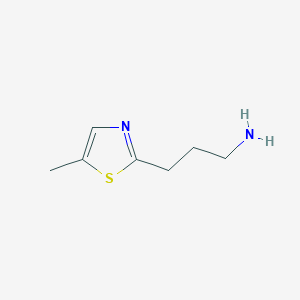
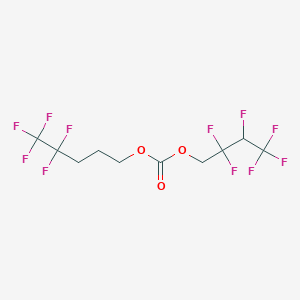


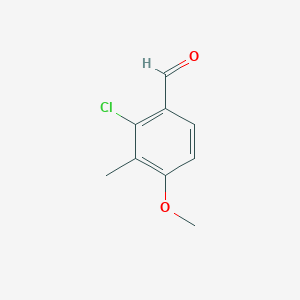
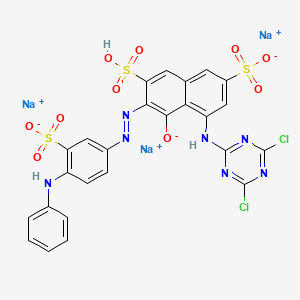
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
